molecular formula C17H14O5 B7849863 2-(4-Hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one

2-(4-Hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one

Cat. No.: B7849863
M. Wt: 298.29 g/mol
InChI Key: RMMOBBIKXIQOOE-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one is a useful research compound. Its molecular formula is C17H14O5 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A study detailed the synthesis of a compound similar to 2-(4-Hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one and analyzed its structure using various spectroscopic techniques. The compound formed a dimer and crystallized in the triclinic crystal class, showing interesting molecular interactions (Thippeswamy et al., 2011). Another research outlined the synthesis and characterization of novel polystyrene-supported catalysts used in the synthesis of Warfarin and its analogues, highlighting the importance of structural understanding for pharmaceutical applications (Alonzi et al., 2014).

Biologically Active Compounds and Their Effects

Research on the synthesis, spectroscopic characterization, and anti-hepatic cancer activity of a novel curcumin ester related to this compound was conducted. This study highlighted the compound's potential in medicinal applications, particularly in cancer treatment (Srivastava et al., 2017). Another study isolated various metabolites from an endophytic fungus and found that most of these compounds exhibited herbicidal, antifungal, and/or antibacterial activities, indicating the potential of such compounds in agriculture or medicine (Dai et al., 2006).

Molecular Interaction and Analysis

A study focusing on the intervalence transitions in the mixed-valence monocations of bis(triarylamines) linked with various bridges provided insights into the molecular interactions and electron-transfer processes. This understanding is crucial for applications in materials science and molecular electronics (Barlow et al., 2005).

Properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-4-5-12-14(19)9-15(22-16(12)8-11)10-3-6-13(18)17(7-10)21-2/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMOBBIKXIQOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.